In Vivo Antitumor Promotion: SR 11302 vs. RARE-Selective SR11235
In a DMBA/TPA two-stage skin carcinogenesis model using AP-1-luciferase transgenic mice, SR 11302 significantly inhibited papilloma formation, whereas the RARE-selective retinoid SR11235 (lacking AP-1 inhibitory activity) showed no significant effect [1]. This in vivo data provides direct, quantitative evidence that AP-1 inhibition, independent of RARE activation, mediates the antitumor promotion effect.
| Evidence Dimension | In vivo papilloma formation inhibition |
|---|---|
| Target Compound Data | SR 11302 significantly inhibited papilloma formation (P < 0.05 vs. TPA control) |
| Comparator Or Baseline | SR11235 (RARE-selective retinoid): No significant inhibition of papilloma formation (P > 0.05 vs. TPA control) |
| Quantified Difference | SR 11302 produced a significant reduction in papilloma count; SR11235 did not. Statistical significance: P < 0.05 for SR 11302; P > 0.05 for SR11235. |
| Conditions | AP-1-luciferase transgenic mice initiated with DMBA, promoted with TPA twice weekly; assessed at week 18. |
Why This Matters
This data directly validates SR 11302 as the appropriate tool compound for studies investigating AP-1-dependent tumor promotion, while confirming that RARE-activating retinoids are not suitable substitutes.
- [1] Huang C, Ma WY, Dawson MI, Rincon M, Flavell RA, Dong Z. Blocking activator protein-1 activity, but not activating retinoic acid response element, is required for the antitumor promotion effect of retinoic acid. Proc Natl Acad Sci U S A. 1997 May 27;94(11):5826-30. View Source
